molecular formula C7H8ClN3 B1501197 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196157-06-8

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B1501197
CAS RN: 1196157-06-8
M. Wt: 169.61 g/mol
InChI Key: NJOMQJJBIYKCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a chemical compound . It is related to the class of compounds known as tetrahydropyridopyrimidines .


Synthesis Analysis

The synthesis of such compounds has been reported in the literature . The synthesis often involves complex chemical reactions and requires specialized knowledge in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be analyzed using various techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be complex and varied . They can involve various mechanisms and pathways, depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and stability under various conditions .

Scientific Research Applications

Pharmaceutical Research

The compound has been used in the development of new drugs . It’s been found to be effective as an inhibitor for mTOR kinase and PI3 kinase . These kinases are involved in cell growth, proliferation, and survival, and their inhibition can be beneficial in the treatment of various diseases, including cancer .

Cancer Treatment

The compound has shown potential in the treatment of cancer . It has been used in the synthesis of compounds that inhibit Erk2, a protein kinase involved in the regulation of cell growth and differentiation . Inhibition of Erk2 has been associated with the suppression of tumor growth .

Chemical Synthesis

The compound is used in chemical synthesis . It’s a key intermediate in the synthesis of various other compounds . Its unique structure makes it a valuable tool in the development of new chemical entities .

Biochemical Research

The compound has been used in biochemical research . It’s been used to study the role of phosphatidylinositol (PI) in intracellular signal transduction . PI plays an important role in cell function, and understanding its role can provide insights into various biological processes .

Development of EGFR Inhibitors

The compound has been used in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a protein that promotes cell growth and proliferation, and its inhibition can be beneficial in the treatment of various types of cancer .

Antimicrobial Research

Although there is limited information available, the compound’s derivatives have shown potential as antimicrobial agents . Further research could reveal more about this potential application .

Future Directions

The future directions for research on “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” could include further studies on its synthesis, properties, and potential applications . This could lead to new insights and developments in the field of chemistry .

properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOMQJJBIYKCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671978
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-06-8
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 3
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 4
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.